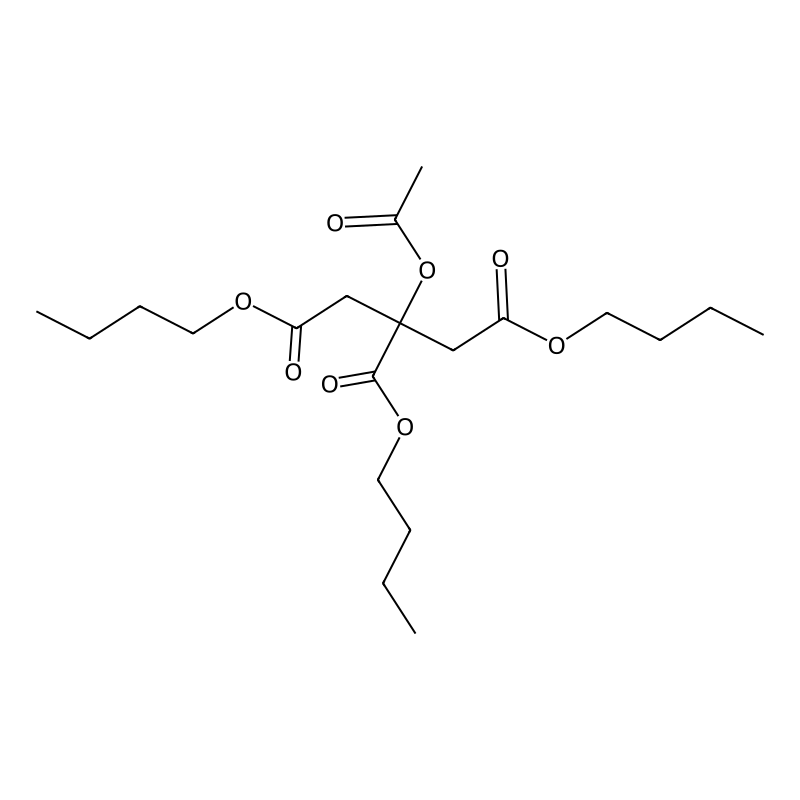

Acetyl tributyl citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 4.49 mg/L at 20 °C

In water, 1.7 mg/L at 25 °C

Soluble in organic solvents

0.005 mg/mL

insoluble in water; soulble in alcohol; miscible in oil

Synonyms

Canonical SMILES

Substitute for Phthalates:

Phthalates are a class of chemicals widely used in plastics. However, concerns about their safety have led to a search for alternatives. ATBC, being non-volatile and showing lower toxicity in initial studies, emerged as a promising phthalate substitute. It's now used in various products like food packaging, vinyl toys, and even as a pharmaceutical excipient [].

Potential Health Effects:

While considered generally safe by regulatory bodies, recent research suggests potential health concerns with ATBC exposure, particularly at higher doses. Here are some specific areas of investigation:

- CYP3A Induction: Studies have shown that ATBC can activate a liver enzyme called Cytochrome P450 3A4 (CYP3A4) in the intestines. This enzyme is responsible for metabolizing various drugs and hormones. ATBC activation could potentially alter how these substances are processed in the body [].

- Impact on Diabetic Mice: Research suggests that ATBC exposure might have adverse effects on the brains of mice with type 2 diabetes. Studies observed cognitive decline in diabetic mice exposed to ATBC, particularly at higher concentrations []. However, more research is needed to confirm these findings and understand the underlying mechanisms.

Acetyl tributyl citrate is an organic compound classified as a plasticizer, primarily used to enhance the flexibility and durability of various materials. It is a colorless, viscous liquid that is soluble in organic solvents but has limited solubility in water (approximately 5 mg/L) . The compound is particularly noted for being a potential substitute for phthalate plasticizers like diethylhexyl phthalate and diisononyl phthalate, making it an attractive option in applications where regulatory compliance regarding toxic substances is critical .

Acetyl tributyl citrate is synthesized through the acetylation of tributyl citrate, a process that involves introducing acetyl groups into the tributyl citrate structure. This reaction typically requires an acid catalyst and results in the formation of acetyl tributyl citrate along with the release of water .

In terms of metabolism, acetyl tributyl citrate undergoes rapid hydrolysis in biological systems, leading to several metabolites including acetyl citrate, monobutyl citrate, and dibutyl citrate. These metabolites can be further processed by enzymatic pathways in the liver and intestines .

Research indicates that acetyl tributyl citrate exhibits low toxicity levels in various biological models. In vitro studies have shown minimal cytotoxic effects on HeLa cell cultures. Additionally, pharmacokinetic studies demonstrate that it is rapidly absorbed and metabolized in vivo, with a bioavailability of approximately 27.4% in rats . Notably, acetyl tributyl citrate has been shown to activate the steroid and xenobiotic receptor (SXR), which plays a role in regulating cytochrome P450 enzymes involved in drug metabolism .

The primary method for synthesizing acetyl tributyl citrate involves the following steps:

- Starting Materials: Tributyl citrate and acetic anhydride or acetic acid.

- Catalysis: An acid catalyst (such as sulfuric acid) is added to facilitate the reaction.

- Reaction Conditions: The mixture is heated under controlled conditions to promote esterification.

- Product Isolation: After completion, the product is purified through distillation or chromatography to remove unreacted materials and by-products.

This method yields a high-purity product suitable for industrial applications .

Acetyl tributyl citrate has diverse applications across various industries:

- Plasticizer: Widely used in polyvinyl chloride (PVC) products, adhesives, and coatings to enhance flexibility.

- Cosmetics: Commonly found in nail polishes and other cosmetic formulations due to its emollient properties.

- Pharmaceuticals: Used as an excipient in oral dosage forms like coated tablets and capsules .

- Food Packaging: Serves as an indirect food additive in materials that come into contact with food .

Studies have highlighted the interaction of acetyl tributyl citrate with various biological systems. It has been shown to induce cytochrome P450 enzymes selectively in intestinal cells without affecting liver cells significantly. This specificity suggests potential implications for drug metabolism and interactions when used as an excipient in pharmaceuticals . Furthermore, its low toxicity profile makes it a safer alternative for consumer products compared to traditional phthalates.

Acetyl tributyl citrate shares structural similarities with several other plasticizers and citric acid esters. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Acetyl triethyl citrate | C12H22O8 | More volatile; often used in food applications |

| Tributyl citrate | C15H26O7 | Less soluble; primarily used as a plasticizer |

| Diethyl phthalate | C12H14O4 | Known endocrine disruptor; less biodegradable |

| Triacetin | C9H14O5 | Used primarily as a solvent; lower molecular weight |

| Dibutyl sebacate | C18H34O4 | Higher viscosity; used mainly in lubricants |

Acetyl tributyl citrate stands out due to its biodegradable nature and lower toxicity compared to traditional plasticizers like diethyl phthalate, making it increasingly favored in eco-friendly formulations .

Conventional Esterification-Acetylation Processes

The synthesis of acetyl tributyl citrate follows a two-step sequential process involving esterification of citric acid with n-butanol to form tributyl citrate, followed by acetylation with acetic anhydride. Traditional methodologies have relied primarily on strong acid catalysts, with sulfuric acid being the most commonly employed catalyst system [1] [2].

The conventional sulfuric acid-catalyzed process operates under relatively harsh conditions, typically requiring temperatures of 130-160°C for esterification and reaction times extending from 3 to 6 hours [2] [3]. The process involves several distinct stages: initial esterification of citric acid with n-butanol at elevated temperatures, followed by neutralization, washing, dealcoholization, and decolorization to obtain crude tributyl citrate. Subsequently, the tributyl citrate undergoes acetylation with acetic anhydride at temperatures ranging from 70-80°C for 0.5-1.5 hours [2] [4].

Sodium bisulfate monohydrate has emerged as an alternative catalyst system, offering improved performance over traditional sulfuric acid methods. This integrated process utilizes sodium bisulfate monohydrate at 3% of citric acid mass, operating at 130-160°C for 3-6 hours during esterification, achieving esterification rates of ≥98.5% [2]. The acetylation step proceeds at 70-80°C for 0.5-1.5 hours, demonstrating shorter production cycles compared to conventional methods.

Activated carbon immobilized para-toluenesulfonic acid represents another significant advancement in conventional catalysis. This system employs para-toluenesulfonic acid supported on activated carbon, operating at 120°C for 4 hours with catalyst loading of 0.8% of citric acid mass [5]. The catalyst preparation involves soaking activated carbon in para-toluenesulfonic acid solution (25% mass concentration) for 20 hours, followed by drying at 90°C to constant weight, yielding a catalyst with 35% para-toluenesulfonic acid content by weight.

A composite solid acid catalyst system consisting of tin dioxide-silicon dioxide-aluminum oxide (SnO₂-SiO₂-Al₂O₃) has been developed, requiring high-temperature preparation at 600-650°C for 2-3 hours [1]. The optimal composition ratios are SnO₂:SiO₂ of 1:1-2 and (SnO₂-SiO₂):Al₂O₃ of 1:2.5-4, with reagent content ≥99%. Despite the complex preparation requirements, this system demonstrates effective catalytic performance.

Mixed acid catalyst systems have shown promising results, particularly the combination of trifluoroacetic acid and concentrated sulfuric acid. The optimal composition contains 10wt% trifluoroacetic acid in the mixed acid catalyst, operating at 55°C for 3 hours and achieving conversion rates of 95.2% [6]. The mass ratio of tributyl citrate, n-butanol, and acetic anhydride is maintained at 1:2:1 for optimal performance.

Catalytic Innovations in Synthesis (Ionic Liquid Catalysts)

Ionic liquid catalysts represent a revolutionary advancement in acetyl tributyl citrate synthesis, offering significant advantages over conventional catalytic systems. These catalysts combine the benefits of homogeneous and heterogeneous catalysis while providing excellent recyclability and environmental compatibility [7] [8].

Composite ionic liquid catalysts have demonstrated exceptional performance in integrated synthesis processes. These catalysts consist of acidic ionic liquids combined with inorganic salts such as sodium bisulfate (NaHSO₄), potassium bisulfate (KHSO₄), sodium dihydrogen phosphate (NaH₂PO₄), potassium dihydrogen phosphate (KH₂PO₄), zinc chloride (ZnCl₂), calcium chloride (CaCl₂), magnesium chloride (MgCl₂), or aluminum chloride (AlCl₃) [7]. The molar ratio of acidic ionic liquid to inorganic salt is typically maintained at 1:0.5-1 for optimal catalytic activity.

The composite ionic liquid catalyst system operates under significantly milder conditions compared to conventional methods. Esterification proceeds at 50-110°C (preferably 65-90°C) for 2-3 hours, while acetylation occurs at 30-56°C (preferably 45-50°C) for 1-2 hours [7]. The catalyst loading is remarkably low at 0.1-1.5% of citric acid mass, with optimal performance achieved at 0.5-1.0%. The same catalyst is utilized for both esterification and acetylation steps without additional catalyst addition, demonstrating excellent reusability.

Polyvinylpolypyrrolidone-supported Brønsted acidic ionic liquid catalysts have been developed for tributyl citrate synthesis [9]. The catalyst [BsPVPP]HSO₄ was synthesized and characterized using infrared spectroscopy, X-ray diffraction, field emission scanning electron microscopy, thermogravimetric analysis, and differential scanning calorimetry. Response surface methodology was employed to optimize process variables, demonstrating the systematic approach to catalyst optimization.

Acidic polyethylene glycol thermoregulated ionic liquids offer unique advantages in esterification reactions [10]. These catalysts function as both homogeneous and heterogeneous systems at different temperatures, facilitating easy product and catalyst separation. The acidic polyethylene glycol ionic liquid achieves 99% esterification yield in 1 hour at 80°C with only 0.1% molar fraction catalyst loading. The catalyst demonstrates excellent reusability, maintaining activity for up to seven cycles without significant loss of performance.

The ionic liquid catalyst systems demonstrate several key advantages: automatic phase separation between catalyst and product ester layers, eliminating complex separation procedures; excellent recyclability with minimal activity loss over multiple cycles; significantly reduced reaction temperatures compared to conventional methods; and minimal environmental impact due to the absence of volatile organic compounds and reduced waste generation [7] [10].

Process Optimization for Yield Enhancement

Process optimization focuses on maximizing conversion efficiency while minimizing energy consumption and byproduct formation. Critical parameters include reactant molar ratios, reaction temperatures, reaction times, and catalyst loading levels.

The optimal citric acid to n-butanol molar ratio has been established at 1:4-5, representing an improvement over conventional ratios of 1:3-4 [7] [3]. This optimization enhances conversion efficiency while reducing excess alcohol requirements. When the n-butanol ratio falls below 3 moles per mole of citric acid, transformation efficiency decreases significantly with increased byproduct formation. Conversely, ratios exceeding 5 moles become economically unfavorable due to increased raw material costs and recovery requirements.

For the acetylation step, the optimal tributyl citrate to acetic anhydride molar ratio ranges from 1:1.3-1.5, improved from conventional ratios of 1:1.1-1.3 [7]. This optimization ensures complete acetylation while minimizing excess acetic anhydride that would require subsequent removal and recovery.

Temperature optimization has yielded substantial improvements in process efficiency. Esterification temperatures have been reduced from conventional ranges of 130-160°C to optimized ranges of 65-90°C, representing energy savings of 50-60% [7] [3]. The optimal esterification temperature balances reaction rate with byproduct formation, as temperatures below 50°C result in unacceptably slow reaction rates, while temperatures exceeding 110°C promote excessive byproduct formation.

Acetylation temperature optimization has similarly achieved significant improvements, with optimal temperatures of 45-50°C compared to conventional ranges of 70-80°C [7]. This reduction minimizes thermal degradation and byproduct formation while maintaining acceptable reaction rates.

Reaction time optimization has reduced total process time by approximately 60% compared to conventional methods [7]. Esterification times have been optimized to 2-3 hours from conventional ranges of 3-6 hours, while acetylation times are maintained at 1-2 hours. These reductions are achieved through improved catalyst systems and optimized reaction conditions.

Catalyst loading optimization has demonstrated that reduced catalyst quantities can achieve superior performance. Optimal catalyst loading ranges from 0.5-1.0% of citric acid mass, significantly lower than conventional loadings of 3-5% [7] [3]. This reduction provides multiple benefits: reduced catalyst costs, simplified product purification, easier catalyst recovery, and reduced environmental impact.

Advanced process control techniques have been implemented to maintain optimal conditions throughout the reaction. Response surface methodology has been employed to identify optimal operating windows and understand parameter interactions [9]. Box-Behnken experimental designs have facilitated systematic optimization while minimizing experimental requirements [11].

Real-time monitoring using high-performance liquid chromatography enables precise endpoint determination for both esterification and acetylation steps [7]. This monitoring ensures complete conversion while preventing overreaction and byproduct formation.

Byproduct Management and Purification Techniques

Effective byproduct management and purification are critical for achieving high-quality acetyl tributyl citrate while maintaining economic viability and environmental sustainability. Modern approaches focus on minimizing byproduct formation and implementing efficient separation techniques.

The integrated approach utilizing ionic liquid catalysts significantly reduces byproduct formation compared to conventional methods [7]. The automatic phase separation between catalyst and product layers eliminates the need for complex neutralization and washing procedures that generate substantial wastewater in conventional processes.

Vacuum distillation techniques have been optimized to operate at lower temperatures, reducing thermal degradation and improving product quality [7] [12]. The use of waste heat from the esterification step for vacuum distillation demonstrates energy integration and efficiency improvements. Low-temperature vacuum distillation removes unreacted starting materials and volatile impurities while preserving product integrity.

Water usage has been dramatically reduced through process optimization, achieving 60% reduction in water consumption compared to conventional methods [7]. This reduction is accomplished through minimized neutralization requirements, reduced washing steps, and water recycling implementation. The washing water can be reused multiple times, further reducing environmental impact.

Activated carbon treatment has been integrated into the process for color removal and purification [2] [4]. Modern approaches utilize smaller quantities of activated carbon more efficiently, with some systems incorporating the carbon treatment directly into the reaction process rather than as a separate purification step.

Catalyst recovery and reuse represent major advances in sustainable processing [7] [8]. Ionic liquid catalysts demonstrate excellent recyclability, with some systems maintaining activity for multiple cycles without regeneration. The automatic phase separation facilitates direct catalyst reuse without complex recovery procedures.

Advanced separation techniques have been developed for specific impurity removal. Ultrasonic extraction has been investigated for efficient separation of acetyl tributyl citrate from complex mixtures, achieving comparable yields to conventional Soxhlet extraction with reduced processing time [13]. The optimal ultrasonic extraction conditions were determined as 20 minutes extraction time, 35% amplitude of ultrasonic waves, and 2.5 g sample size.

Analytical monitoring throughout the purification process ensures product quality and process efficiency [14]. High-performance liquid chromatography with mass spectrometry detection provides precise quantification of acetyl tributyl citrate and identification of impurities. The optimized analytical method utilizes acetonitrile-water mobile phases with phosphoric acid modification for enhanced separation.

Crystallization and recrystallization techniques have been optimized for final product purification [7]. These techniques remove trace impurities while achieving the desired product specifications for color, purity, and performance characteristics.

Purity

Physical Description

Colorless liquid with a mild sweet odor; [HSDB]

Liquid

colourless, slightly viscous liquid with very faint sweet herbaceous odou

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Boiling Point: 326 °C (purity not stated)

172.00 to 173.00 °C. @ 1.00 mm Hg

Flash Point

113 °C - closed cup

Heavy Atom Count

Taste

Vapor Density

Density

Distillation range: 172-174 °C (1 mm Hg); bulk density= 8.74 lb/gal (25 °C); combustible

1.045-1.055

LogP

Odor

Odorless

Odor Threshold

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2035 of 2064 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

Vapor Pressure

VP: 1 mm Hg at 173 °C

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Film forming; Plasticiser

Plastics -> Polymer Type -> PUR; PVC (soft)

Plastics -> Plasticisers

Methods of Manufacturing

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting

Paint and Coating Manufacturing

Custom Compounding of Purchased Resins

Construction

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Plastics Material and Resin Manufacturing

Miscellaneous Manufacturing

1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester: ACTIVE

Storage Conditions

Stability Shelf Life

Dates

Dermal exposure to plasticizers in nail polishes: An alternative major exposure pathway of phosphorus-based compounds

Masahiro Tokumura, Makiko Seo, Qi Wang, Yuichi Miyake, Takashi Amagai, Masakazu MakinoPMID: 30939370 DOI: 10.1016/j.chemosphere.2019.03.108

Abstract

Phosphorus-based compounds are used as plasticizers in the manufacture of many products found in the indoor environment. Here we quantitatively investigated dermal exposure to phosphorus-based compounds contained in 45 nail polishes purchased in Japan. The alternative plasticizer triphenyl phosphate (TPhP) was detected in some samples of the nail polishes made in the USA (concentration, 1.1-1.8 wt%). The potential dermal exposure rates for TPhP, estimated using ConsExpo (version 5.0; Dutch National Institute for Public Health and the Environment), were in the range 200 (5%ile)-1700 (50%ile)-5000 (95%ile) ng kg-bwday

, which is more than 1400 times the reported values for exposure via dust ingestion and inhalation. Thus, dermal exposure via nail polish may be a major route of exposure to TPhP. The margin of exposure range for TPhP was 3.6 × 10

-4.1 × 10

-1.4 × 10

. For comparison, the potential dermal exposure rate range for the conventional plasticizer dibutyl phthalate and the alternative plasticizer acetyl tributyl citrate was 360-3500-14,000 and 430-4100-17,000 ng kg-bw

day

, respectively, and the margin of exposure range was 4.1 × 10

-4.2 × 10

-1.1 × 10

and 2.3 × 10

-2.4 × 10

-5.9 × 10

, respectively.

Influence of monomer type, plasticizer content, and powder/liquid ratio on setting characteristics of acrylic permanent soft denture liners based on poly(ethyl methacrylate/butyl methacrylate) and acetyl tributyl citrate

Tomoyasu Mori, Kazuma Takase, Kazuhiro Yoshida, Hitomi Okazaki, Hiroshi MurataPMID: 33814534 DOI: 10.4012/dmj.2020-319

Abstract

We evaluated the influence of monomer type, plasticizer content, and powder/liquid (P/L) ratio on the setting characteristics of light-cured acrylic permanent soft denture liners based on poly(ethyl methacrylate/butyl methacrylate). Two monomers, iso-butyl methacrylate (i-BMA) and 2-ethylhexyl methacrylate (2-EHMA), that contained various concentrations of the plasticizer acetyl tributyl citrate (ATBC) and trace amounts of the photo initiator and reducing agent were used. The P/L ratio was 1.0 or 1.2. The gelation time was measured using a controlled stress rheometer. Materials with i-BMA had shorter gelation times than those for materials with 2-EHMA. The gelation time increased exponentially with increasing plasticizer content. A higher P/L ratio led to a shorter gelation time. The effects of monomer type and plasticizer content were larger than that for the P/L ratio. These results show that 2-EHMA is a suitable monomer for soft denture liners and that the setting characteristics can be controlled via ATBC content.Assessment of endocrine-disrupting activities of alternative chemicals for bis(2-ethylhexyl)phthalate

Joonwoo Park, Choa Park, Myung Chan Gye, Youngjoo LeePMID: 30769184 DOI: 10.1016/j.envres.2019.02.001

Abstract

Plastic products are closely intertwined with modern life. Some plasticizers used in making plastics, such as phthalates, are reported to be endocrine-disrupting chemicals. Plasticizers can be released into the environment, and health risks related to plasticizer exposure have been reported. In addition, due to plastic waste that flows into the ocean, microplastics have been found in marine products, including non-biological seawater products such as sea salt. Plastics can affect the body via a variety of pathways, and therefore safer alternative chemicals are needed. Three chemicals were evaluated: acetyl tributyl citrate (ATBC), triethyl 2-acetylcitrate (ATEC), and trihexyl O-acetylacitrate (ATHC), replacing bis(2-ethylhexyl)phthalate (DEHP), a typical plasticizer. The endocrine-disrupting activities of each chemical, including estrogenic or anti-estrogenic activity (test guideline (TG) No. 455), androgenic or anti-androgenic activity (TG No. 458), steroidogenesis (TG No. 456), and estrogenic properties via a short-term screening test using the uterotrophic assay (TG No. 440), were assessed in accordance with the Organisation for Economic Co-operation and Development guidelines for chemical testing. Our results showed that DEHP, ATBC, ATEC, ATHC possess no estrogenic activity, whereas DEHP, ATBC and ATHC demonstrate anti-estrogenic activity and ATBC anti-androgenic activity. DEHP and ATHC exhibited a disruption in steroidogenesis activities. Additional tests are necessary, but our results suggest that ATEC is a good candidate plasticizer providing a suitable alternative to DEHP.Removal of batch effects using stratified subsampling of metabolomic data for in vitro endocrine disruptors screening

Julien Boccard, David Tonoli, Petra Strajhar, Fabienne Jeanneret, Alex Odermatt, Serge RudazPMID: 30625615 DOI: 10.1016/j.talanta.2018.11.019

Abstract

The human adrenal cell line H295R constitutes a well-established model to evaluate potential alterations of steroidogenic pathways as a result of chemical exposure. However, to date most assays are based on the targeted investigation of a limited number of steroid hormones, thus preventing in-depth mechanistic interpretation with respect to steroidogenesis. In that context, analytical strategies coupling liquid chromatography and high-resolution mass spectrometry (LC-HRMS) have been reported as promising methods for an extended monitoring of steroid metabolites. However, unwanted sources of variability occurring during the acquisition process, including batch effects, may prevent relevant biochemical information to be properly highlighted. Dedicated data mining strategies are therefore needed to overcome these limitations, and extract relevant extended steroidomic profiles. The present study combines an untargeted LC-HRMS acquisition strategy with automated steroid metabolite annotation based on accurate mass and isotopic patterns, and a chemometric tool allowing the different sources of variability to be decomposed based on experimental design. This workflow was applied to the extended monitoring of steroidogenic dysregulations due to endocrine disrupting chemicals (EDCs) exposure in H295R cell cultures. A series of six chemicals, including acetyl tributylcitrate, octyl methoxycinnamate, torcetrapib, forskolin, linuron, and octocrylene, and dimethylsulfoxide as solvent control, were investigated through the simultaneous monitoring of 130 potential steroid metabolites, repeating the whole experiment independently three times. A stratified subsampling strategy was carried out to remove efficiently systematic batch variations and highlight subgroups of chemicals with similar steroid patterns. The proposed approach was reported as a potent screening strategy, as it allowed specific alterations of the steroid hormone biosynthesis and metabolism related to distinct mechanisms of action to be distinguished.Structural characterization of potential endocrine disrupting activity of alternate plasticizers di-(2-ethylhexyl) adipate (DEHA), acetyl tributyl citrate (ATBC) and 2,2,4-trimethyl 1,3-pentanediol diisobutyrate (TPIB) with human sex hormone-binding globulin

Ishfaq A Sheikh, Mohd A BegPMID: 30468821 DOI: 10.1016/j.reprotox.2018.11.003

Abstract

Plasticizers are chemical compounds used to increase the softness and fluidity of polymer materials. Phthalate compounds constitute the most common class of compounds used as plasticizers. However, phthalate plasticizers, especially the predominant di(2-ethylhexyl)phthalate, have been shown to have adverse effects on environment and human health. Hence, efforts have been made to use safer and environmentally friendly alternate non-phthalate plasticizers in industrial applications. The present study involves structural binding studies on endocrine disrupting potential of three high volume alternate plasticizer compounds, i.e., di-(2-ethylhexyl) adipate (DEHA), acetyl tributyl citrate (ATBC) and 2,2,4-trimethyl 1,3-pentanediol diisobutyrate (TPIB) with sex hormone binding globulin (SHBG). This study showed that DEHA, ATBC and TPIB bind in the ligand binding pocket of SHBG and the structural binding results suggested that the three alternate plasticizers may interfere in the steroid binding of SHBG and thus may cause dysfunction in sex steroid homeostasis.Identification of intentionally and non-intentionally added substances in plastic packaging materials and their migration into food products

Verónica García Ibarra, Ana Rodríguez Bernaldo de Quirós, Perfecto Paseiro Losada, Raquel SendónPMID: 29732500 DOI: 10.1007/s00216-018-1058-y

Abstract

Plastic materials are widely used in food packaging applications; however, there is increased concern because of the possible release of undesirable components into foodstuffs. Migration of plastic constituents not only has the potential to affect product quality but also constitutes a risk to consumer health. In order to check the safety of food contact materials, analytical methodologies to identify potential migrants are required. In the first part of this work, a GC/MS screening method was developed for the identification of components from plastic packaging materials including intentionally and "non-intentionally added substances" (NIAS) as potential migrants. In the second part of this study, the presence of seven compounds (bis (2-ethylhexyl) phthalate (DEHP), diethyl phthalate (DEP), diisobutyl phthalate (DIBP), dibutyl phthalate (DBP), butylated hydroxytoluene (BHT), acetyl tributyl citrate (ATBC), benzophenone (BP)) previously identified in packaging materials were investigated in food products (corn and potatoes snacks, cookies, and cakes). For this purpose, a suitable extraction method was developed and quantification was performed using GC-MS. The developed method was validated in terms of linearity, recovery, repeatability, and limits of detection and quantification. The spiked recoveries varied between 82.7 and 116.1%, and relative standard deviation (RSD) was in the range of 2.22-15.9%. The plasticizer ATBC was the most detected compound (94% samples), followed by DEP (65%), DEHP (47%), BP (44%), DBP (35%), DIBP (21%), and BHT (12%). Regarding phthalates, DEP and DEHP were the most frequently detected compounds in concentrations up to 1.44 μg g. In some samples, only DBP exceeded the European SML of 0.3 mg kg

established in Regulation 10/2011. Graphical abstract Chemical migration from plastic packaging into food.

The effect of crude drugs on the angiogenic property and dynamic viscoelasticity of PEMA-based soft polymer materials

Wei-Qi Wang, Guang Hong, Jian-Min Han, Hiroshi Murata, Keiichi SasakiPMID: 28747598 DOI: 10.4012/dmj.2016-387

Abstract

This study aimed to determine the effect of crude drugs on the dynamic viscoelasticity and angiogenic property of soft polymer materials, in vitro. Two kinds of polyethyl methacrylates, and crude drugs (Astragalus membranaceus Bunge [HQ] and Salvia miltiorrhiza Bunge [DS]) were used in their powdered forms. And, acetyl tributyl citrate and ethyl alcohol were used in the liquid form. The dynamic viscoelasticity of each specimen was measured after 0, 1, 3, 7, 14 and 28 days of immersion in distilled water. The CellPlayer angiogenesis PrimeKit assay was used to test angiogenesis. Significant differences in dynamic viscoelasticity were observed among the materials. Specimens containing 1 wt% HQ showed higher angiogenic activity than those containing 5 wt% and 10 wt% HQ, and DS. Our results suggest that the addition of low amounts of crude drugs to soft polymer materials may promote angiogenesis in human tissues.Steroid profiling in H295R cells to identify chemicals potentially disrupting the production of adrenal steroids

Petra Strajhar, David Tonoli, Fabienne Jeanneret, Raphaella M Imhof, Vanessa Malagnino, Melanie Patt, Denise V Kratschmar, Julien Boccard, Serge Rudaz, Alex OdermattPMID: 28235592 DOI: 10.1016/j.tox.2017.02.010

Abstract

The validated OECD test guideline 456 based on human adrenal H295R cells promotes measurement of testosterone and estradiol production as read-out to identify potential endocrine disrupting chemicals. This study aimed to establish optimal conditions for using H295R cells to detect chemicals interfering with the production of key adrenal steroids. H295R cells' supernatants were characterized by liquid chromatography-mass spectrometry (LC-MS)-based steroid profiling, and the influence of experimental conditions including time and serum content was assessed. Steroid profiles were determined before and after incubation with reference compounds and chemicals to be tested for potential disruption of adrenal steroidogenesis. The H295R cells cultivated according to the OECD test guideline produced progestins, glucocorticoids, mineralocorticoids and adrenal androgens but only very low amounts of testosterone. However, testosterone contained in Nu-serum was metabolized during the 48h incubation. Thus, inclusion of positive and negative controls and a steroid profile of the complete medium prior to the experiment (t=0h) was necessary to characterize H295R cells' steroid production and indicate alterations caused by exposure to chemicals. Among the tested chemicals, octyl methoxycinnamate and acetyl tributylcitrate resembled the corticosteroid induction pattern of the positive control torcetrapib. Gene expression analysis revealed that octyl methoxycinnamate and acetyl tributylcitrate enhanced CYP11B2 expression, although less pronounced than torcetrapib. Further experiments need to assess the toxicological relevance of octyl methoxycinnamate- and acetyl tributylcitrate-induced corticosteroid production. In conclusion, the extended profiling and appropriate controls allow detecting chemicals that act on steroidogenesis and provide initial mechanistic evidence for prioritizing chemicals for further investigations.Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice

Lindsay M Rasmussen, Nivedita Sen, Xiaosong Liu, Zelieann R CraigPMID: 27866379 DOI: 10.1002/jat.3413

Abstract

Acetyl tributyl citrate (ATBC), is a phthalate substitute used in food and medical plastics, cosmetics and toys. Although systemically safe up to 1000 mg kgday

, its ability to cause reproductive toxicity in females at levels below 50 mg kg

day

has not been examined. This study evaluated the effects of lower ATBC exposures on female reproduction using mice. Adult CD-1 females (n = 7-8 per treatment) were dosed orally with tocopherol-stripped corn oil (vehicle), 5 or 10 mg kg

day

ATBC daily for 15 days, and then bred with a proven breeder male. ATBC exposure did not alter body weights, estrous cyclicity, and gestational and litter parameters. Relative spleen weight was slightly increased in the 5 mg kg

day

group. ATBC at 10 mg kg

day

targeted ovarian follicles and decreased the number of primordial, primary and secondary follicles present in the ovary. These findings suggest that low levels of ATBC may be detrimental to ovarian function, thus, more information is needed to understand better the impact of ATBC on female reproduction. Copyright © 2016 John Wiley & Sons, Ltd.

Effects of in vitro exposure to dibutyl phthalate, mono-butyl phthalate, and acetyl tributyl citrate on ovarian antral follicle growth and viability

Lindsay M Rasmussen, Nivedita Sen, Jahaira C Vera, Xiaosong Liu, Zelieann R CraigPMID: 28486587 DOI: 10.1095/biolreprod.116.144691